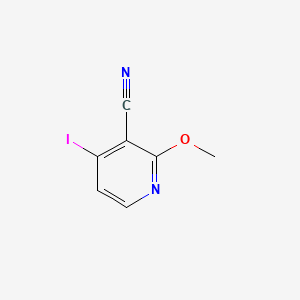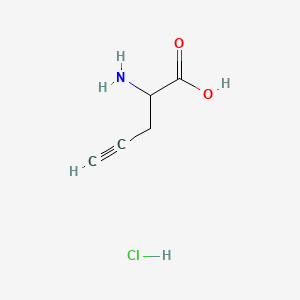
2-Aminopent-4-ynoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopent-4-ynoic acid hydrochloride is a synthetic amino acid . It has a molecular weight of 149.58 . The IUPAC name is 2-amino-4-pentynoic acid hydrochloride . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 2-Aminopent-4-ynoic acid hydrochloride involves several steps. It can be used in the synthesis of folate-conjugates and corresponding metal-chelate complexes . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The InChI code for 2-Aminopent-4-ynoic acid hydrochloride is 1S/C5H7NO2.ClH/c1-2-3-4 (6)5 (7)8;/h1,4H,3,6H2, (H,7,8);1H . This indicates that the molecule consists of a five-carbon chain with an amino group on the second carbon and a triple bond between the first and second carbons.Chemical Reactions Analysis
As a synthetic amino acid, 2-Aminopent-4-ynoic acid hydrochloride can participate in various chemical reactions. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
2-Aminopent-4-ynoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 149.58 .Wissenschaftliche Forschungsanwendungen
Synthesis of Optically Pure Derivatives and Inhibition of Aldose Reductase : A study by Parpart et al. (2015) reported the synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids (alkynylated amino acids) through Sonogashira cross-coupling reactions. These compounds were tested for their biological activity and showed high inhibitory activity against aldose reductase, an enzyme involved in diabetic complications, suggesting potential therapeutic applications (Parpart et al., 2015).
Discovery in Natural Sources : Amino acids similar to 2-Aminopent-4-ynoic acid hydrochloride have been found in natural sources. For instance, Niimura and Hatanaka (1974) identified l-threo- and l-erythro-2-amino-3-hydroxyhex-4-ynoic acids in Tricholomopsis rutilans, a type of mushroom. These findings highlight the natural occurrence and potential biological significance of such compounds (Niimura & Hatanaka, 1974).
Role in GABA Receptor Studies : Research by Allan et al. (1985) involved the synthesis of derivatives of 5-aminopentanoic acid, including 5-aminopent-3-ynoic acid, for structure-activity studies on GABA receptors. The study found that only the (Z) isomers of these compounds were active as GABA agonists, providing insights into the molecular action of GABA and related neurotransmitters (Allan et al., 1985).
Synthesis of Analogs for Labelled Peptide Preparation : A study by Hasegawa et al. (1993) detailed the synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor for preparing tritium- or deuterium-labelled peptides. This research demonstrates the utility of such compounds in labeling and tracking peptides in biochemical studies (Hasegawa et al., 1993).
Investigation in Enzyme Inhibition : The compound has been studied in the context of enzyme inhibition. For example, Jung et al. (1978) researched 4-Aminohex-5-ynoic acid as an inhibitor of bacterial glutamic acid decarboxylase, revealing its potential as a tool in understanding and manipulating enzyme activities (Jung et al., 1978).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Aminopent-4-ynoic acid hydrochloride, also known as DL-Propargylglycine hydrochloride, is primarily targeted at the enzyme cystathionine-γ-lyase (CSE) . CSE is a key enzyme involved in the synthesis of hydrogen sulfide (H2S), a gaseous signaling molecule that plays a crucial role in maintaining cardiovascular functions .
Mode of Action
DL-Propargylglycine hydrochloride acts as an irreversible inhibitor of CSE . By inhibiting this enzyme, it effectively reduces the production of H2S. This compound also contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Biochemical Pathways
The inhibition of CSE by DL-Propargylglycine hydrochloride affects the transsulfuration pathway, which is responsible for the biosynthesis of H2S. This can lead to changes in physiological processes such as oxidative stress, apoptosis, inflammation, angiogenesis, and vasodilation .
Pharmacokinetics
The urinary excretion of DL-Propargylglycine hydrochloride was found to be about 18% of the administered dose .
Result of Action
The inhibition of H2S production by DL-Propargylglycine hydrochloride can have several effects at the molecular and cellular levels. For instance, it has been shown to affect glycogenolysis in rat hepatocytes . In addition, it can induce myocardial dysfunction and up-regulate oxidative stress and apoptosis of the myocardium .
Action Environment
The action, efficacy, and stability of DL-Propargylglycine hydrochloride can be influenced by various environmental factors. For example, the presence of copper ions is necessary for the compound to undergo CuAAc with molecules containing Azide groups . Furthermore, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s stability and activity.
Eigenschaften
IUPAC Name |
2-aminopent-4-ynoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBUICGODABQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


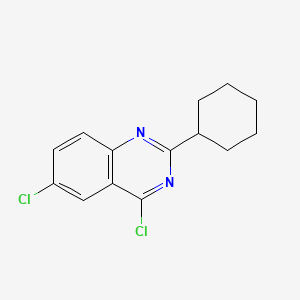
![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)
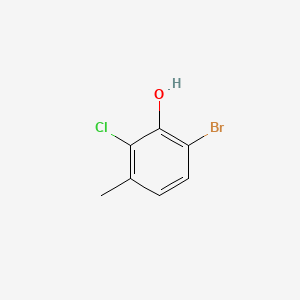
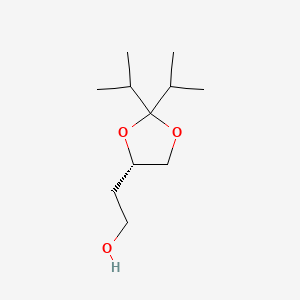


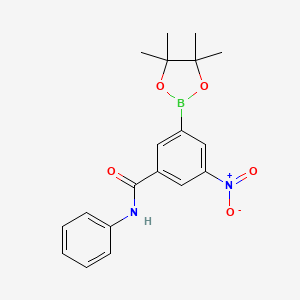
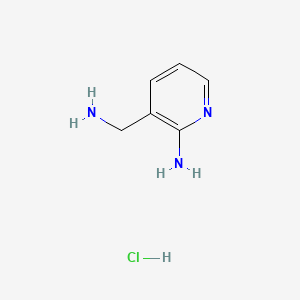
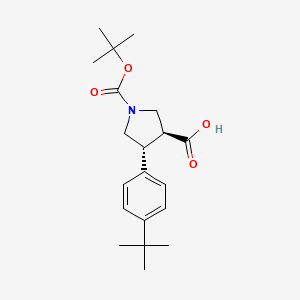
![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)
